BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular weight of 4-Ethoxycarbonyl-3-
methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

4-Ethoxycarbonyl-3-
Compound Name: ) )
methoxyphenylboronic acid

Cat. No.: B1451127

An In-depth Technical Guide to 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid for
Advanced Chemical Synthesis

This guide provides an in-depth exploration of 4-Ethoxycarbonyl-3-methoxyphenylboronic
acid, a key building block for researchers, medicinal chemists, and professionals in drug
development. We will move beyond basic data to discuss its synthesis, characterization, and
critical application in carbon-carbon bond formation, grounded in established chemical
principles and practical laboratory insights.

Introduction: Strategic Importance in Medicinal
Chemistry

4-Ethoxycarbonyl-3-methoxyphenylboronic acid (CAS No. 911312-76-0) is a bifunctional
aromatic organoboron compound.[1] Its structure is notable for three key features: the boronic
acid group, an electron-withdrawing ethoxycarbonyl group, and an electron-donating methoxy
group. This specific arrangement of functional groups makes it a highly valuable reagent in
organic synthesis, particularly for the construction of complex molecular architectures found in
biologically active compounds.

The primary utility of this molecule lies in its role as a nucleophilic partner in the Suzuki-Miyaura
cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern
drug discovery, enabling the efficient and selective formation of carbon-carbon bonds.[2][3][4]
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The ability to use this reagent to introduce a substituted phenyl ring is critical for scaffold
development and structure-activity relationship (SAR) studies in the pursuit of novel
therapeutics.

Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The key properties of 4-
Ethoxycarbonyl-3-methoxyphenylboronic acid are summarized below.

Property Value Source
Molecular Weight 224.02 g/mol [1]
Molecular Formula C10H13BOs [1]
CAS Number 911312-76-0 [1]

(4-ethoxycarbonyl-3-
IUPAC Name ] ] [1]
methoxyphenyl)boronic acid

, B(C1=CC(=C(C=C1)C(=0)0C
Canonical SMILES [1]
C)OC)(0)O

Typically a white to off-white
Appearance ] N/A
solid/powder

Hazard Classification Irritant [1]

Note: Physical properties like melting point and solubility may vary slightly between batches
and suppliers. Always refer to the specific product's Certificate of Analysis.

Synthesis and Characterization: A Validated
Approach

While commercially available, understanding the synthesis of this reagent provides insight into
potential impurities and quality control. A common laboratory-scale synthesis of arylboronic
acids involves the reaction of a Grignard reagent with a borate ester, followed by acidic
hydrolysis.
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Synthetic Protocol

This protocol is adapted from established methods for arylboronic acid synthesis.[5]
Step 1: Grignard Reagent Formation

» To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium
turnings.

e Add a small volume of anhydrous tetrahydrofuran (THF), followed by a crystal of iodine to
initiate the reaction.

o Slowly add a solution of ethyl 4-bromo-2-methoxybenzoate in anhydrous THF dropwise to
maintain a gentle reflux. The disappearance of the magnesium turnings indicates the
formation of the Grignard reagent.

Step 2: Borylation

¢ In a separate flame-dried flask, dissolve triisopropyl borate in anhydrous THF and cool the
solution to -78 °C using a dry ice/acetone bath.

» Transfer the prepared Grignard reagent from Step 1 into the triisopropyl borate solution via
cannula, maintaining the -78 °C temperature. The addition should be slow to control the
exothermic reaction.

 Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Workup

e Cool the reaction mixture in an ice bath and slowly quench by adding dilute hydrochloric acid
until the solution is acidic (pH ~2).

o Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate
(3x).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure to yield the crude boronic acid.
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Step 4: Purification

e The crude product can be purified by recrystallization from a suitable solvent system, such
as an ether/hexane mixture or by washing the crude solid with cold water, to yield the final
product.

Characterization and Quality Control

Confirming the identity and purity of the synthesized or purchased material is paramount.

* 'H NMR Spectroscopy: This technique confirms the molecular structure by showing
characteristic peaks for the aromatic protons, the ethyl group (a quartet and a triplet), the
methoxy group (a singlet), and the boronic acid protons (a broad singlet which may be
exchangeable with D20).

e Mass Spectrometry (MS): Provides confirmation of the molecular weight.[1]

o Purity Analysis (HPLC/UPLC): High-Performance Liquid Chromatography is used to
determine the purity of the compound, ensuring the absence of significant starting materials
or byproducts.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The Suzuki-Miyaura reaction is the premier application for this reagent, enabling the formation
of a biaryl linkage. This is achieved by coupling the boronic acid with an aryl or vinyl halide (or
triflate) using a palladium catalyst and a base.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps.[2][4]
The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction efficiency and

yield.

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
electrophilic partner (e.g., an aryl bromide), forming a Pd(ll) complex.
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» Transmetalation: The boronic acid is activated by the base to form a more nucleophilic
boronate species. This species then transfers its organic group (the 4-ethoxycarbonyl-3-
methoxyphenyl moiety) to the Pd(ll) center, displacing the halide.

e Reductive Elimination: The two organic groups on the Pd(ll) center couple and are

eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating
the active Pd(0) catalyst.

. I I
Regeneration : [Ar2-B(OH)s]~ :

Reductive Elimination

Transmetalation

____________________

Activates
Boronic Acid

< Base >
- Ari-X \; Pd(0)L2

(Active Catalyst)

Oxidative Addition

Click to download full resolution via product page
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling 4-Ethoxycarbonyl-3-

methoxyphenylboronic acid with a generic aryl bromide. Optimization may be required for
specific substrates.

Materials:

e 4-Ethoxycarbonyl-3-methoxyphenylboronic acid (1.2 eq)

e Aryl Bromide (1.0 eq)
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o Pd(PPhs)a (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
e Potassium Carbonate (K2COs), anhydrous (2.5 eq)

e Solvent: 1,4-Dioxane and Water (4:1 ratio)

Workflow:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir
bar, add the aryl bromide, 4-Ethoxycarbonyl-3-methoxyphenylboronic acid, and
potassium carbonate.

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three
times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

Reagent Addition: Add the Pd(PPhs)a4 catalyst, followed by the degassed dioxane/water
solvent mixture. Causality Note: The aqueous base is required to activate the boronic acid
for transmetalation. Dioxane is an excellent solvent for the organic reagents and the
palladium complex.

Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by
TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate in vacuo. The crude product is then purified by flash column
chromatography on silica gel to yield the pure biaryl product.
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Caption: A standard laboratory workflow for Suzuki-Miyaura cross-coupling.
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Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining reagent integrity.

o Handling: As an irritant, wear appropriate personal protective equipment (PPE), including
safety glasses, gloves, and a lab coat.[1][6] Avoid inhalation of dust by handling in a well-
ventilated fume hood.[7][8] In case of contact, wash skin or eyes thoroughly with water.[7][9]

o Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Boronic acids can be susceptible to dehydration (forming boroxines) or degradation, so
proper storage is key to maintaining reactivity.

» Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Ethoxycarbonyl-3-methoxyphenylboronic acid is more than a chemical with a specific
molecular weight; it is a precision tool for molecular construction. Its well-defined structure and
reliable reactivity in the Suzuki-Miyaura coupling make it an indispensable reagent for
medicinal chemists and drug discovery scientists. By understanding its properties, synthesis,
and application mechanics, researchers can effectively leverage this building block to create
novel compounds with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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